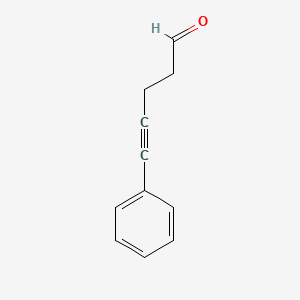

5-Phenylpent-4-ynal

Description

Structure

3D Structure

Properties

CAS No. |

70214-59-4 |

|---|---|

Molecular Formula |

C11H10O |

Molecular Weight |

158.20 g/mol |

IUPAC Name |

5-phenylpent-4-ynal |

InChI |

InChI=1S/C11H10O/c12-10-6-2-5-9-11-7-3-1-4-8-11/h1,3-4,7-8,10H,2,6H2 |

InChI Key |

IJEJFGDJLWFLTA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C#CCCC=O |

Origin of Product |

United States |

Synthetic Methodologies for 5 Phenylpent 4 Ynal

Oxidation-Based Syntheses of 5-Phenylpent-4-ynal

Oxidation reactions are a common and effective approach for converting alcohols into aldehydes. For this compound, the oxidation of 5-phenylpent-4-yn-1-ol is a well-documented method.

Pyridinium (B92312) chlorochromate (PCC) is a widely utilized reagent for the mild oxidation of primary alcohols to aldehydes, preventing over-oxidation to carboxylic acids. The synthesis of this compound via PCC-mediated oxidation of 5-phenylpent-4-yn-1-ol has been reported. prepchem.comprepchem.com

Detailed Research Findings: A typical procedure involves the addition of a solution of 5-phenylpent-4-yn-1-ol in dry dichloromethane (B109758) (CH₂Cl₂) to a suspension of pyridinium chlorochromate (PCC) in dry CH₂Cl₂. prepchem.comprepchem.com The reaction mixture is then stirred for a specific duration, commonly around 2.5 hours. prepchem.comprepchem.com Following the reaction, the mixture is diluted with diethyl ether, and the organic solution is decanted. prepchem.comprepchem.com The remaining oily residue is further treated with diethyl ether extracts, which are subsequently washed with a 5% sodium bicarbonate (NaHCO₃) solution, water, and brine. prepchem.comprepchem.com After drying, the solvent is removed to yield the desired this compound. prepchem.comprepchem.com

Table 1: PCC-Mediated Oxidation of 5-Phenylpent-4-yn-1-ol to this compound

| Reactant/Reagent | Amount (for 250 mg 5-Phenylpent-4-yn-1-ol) | Solvent | Volume (ml) | Reaction Time |

| 5-Phenylpent-4-yn-1-ol | 250 mg | Dry CH₂Cl₂ | 2 | 2.5 hours |

| Pyridinium Chlorochromate | 520 mg | Dry CH₂Cl₂ | 3 | |

| Work-up Solvent | Diethyl Ether | 5x20 ml (for residue treatment) | ||

| Wash Solutions | 5% NaHCO₃, Water, Brine |

Alternative Preparative Routes to this compound

Beyond direct oxidation, other general synthetic strategies for alkyne aldehydes may be applicable to this compound, particularly those designed for terminal alkyne functionalities.

The synthesis of aldehydes from alkynes can be achieved through hydration reactions, specifically anti-Markovnikov addition of a hydroxyl group to a terminal alkyne. libretexts.orgchemistrysteps.comlibretexts.org This process typically involves hydroboration-oxidation. chemistrysteps.comlibretexts.orgjove.com In this method, a terminal alkyne is treated with a borane (B79455) reagent (such as borane itself, or bulky disubstituted boranes like 9-BBN or disiamylborane (B86530) to prevent double addition), followed by oxidation with an alkaline peroxide (e.g., hydrogen peroxide in the presence of sodium hydroxide). chemistrysteps.comjove.com The initial anti-Markovnikov addition of the hydroxyl group forms an enol intermediate, which then rapidly tautomerizes to the corresponding aldehyde. libretexts.orgchemistrysteps.comlibretexts.orgjove.com This approach is particularly suitable for terminal alkynes to yield aldehydes, whereas internal alkynes typically result in ketones. jove.com

While specific detailed procedures for this compound using this method were not explicitly detailed in the search results, the general principle of hydroboration-oxidation of terminal alkynes is a well-established route for synthesizing alkyne aldehydes. chemistrysteps.comlibretexts.orgjove.com Given that this compound possesses a terminal alkyne group, this methodology represents a viable alternative to the oxidation of the corresponding alcohol.

Table 2: General Methods for Alkyne Aldehyde Synthesis (Applicable to Terminal Alkynes)

| Method | Key Reagents | Regioselectivity | Intermediate | Final Product Type |

| Hydroboration-Oxidation | 1. Borane (e.g., BH₃, 9-BBN, Disiamylborane) 2. H₂O₂, NaOH (or other alkaline peroxide) | Anti-Markovnikov | Enol | Aldehyde (from terminal alkyne) chemistrysteps.comjove.com |

Chemical Reactivity and Transformation Pathways of 5 Phenylpent 4 Ynal

Reactions Involving the Aldehyde Moiety of 5-Phenylpent-4-ynal

The aldehyde group in this compound is a primary site for various nucleophilic addition and condensation reactions.

Aldehydes readily undergo condensation reactions with primary amines to form imines, commonly known as Schiff bases. This process involves the nucleophilic addition of the amine's nitrogen atom to the electrophilic carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the carbon-nitrogen double bond (C=N) americanelements.comnih.govwikipedia.org. While direct studies on this compound itself are limited in this specific context, analogous alkynals, such as 2,2-dimethyl-5-phenylpent-4-ynal (B8465649), have been shown to react with benzylamines to yield corresponding Schiff bases fishersci.atfishersci.nonih.gov. These reactions are often facilitated by acid catalysis nih.govnih.gov. The resulting Schiff bases can serve as intermediates for further transformations, including double bond migration and subsequent cyclization reactions fishersci.at.

Organocatalytic aldol (B89426) condensation reactions represent a powerful tool for carbon-carbon bond formation, and alkynals like this compound can be effectively utilized as substrates. A novel green synthetic route has been developed to access α-vinyl β-alkynyl enals from α,β-unsaturated aldehydes and ynals, including this compound, via an organocatalytic deconjugation-aldol condensation sequence uni.luatamankimya.com. This process, often catalyzed by secondary amines, proceeds under mild conditions and offers a broad substrate scope atamankimya.com.

Furthermore, the self-condensation of alkynals under mild organocatalytic conditions has been reported, leading to the formation of polysubstituted chiral 3,4-dihydropyrans charchem.org. This unprecedented alkynal self-condensation proceeds through secondary amine-catalyzed C-C triple bond hydration followed by an aldol condensation charchem.org. Diarylprolinol-based organocatalysts have also been demonstrated to promote highly enantioselective direct cross-aldol reactions involving alkynyl aldehydes, yielding chiral β-alkynyl-β-hydroxy aldehydes with excellent diastereo- and enantioselectivities nih.govnih.gov. These aldol products are synthetically valuable chiral building blocks due to their multiple functional groups nih.govnih.gov.

The proposed mechanism for such organocatalytic aldol reactions often involves the formation of enamine or iminium intermediates, which are key to controlling stereoselectivity nih.gov.

Condensation Reactions to Form Schiff Bases

Reactions Involving the Alkyne Moiety of this compound

The terminal alkyne group in this compound provides a site for various addition and cyclization reactions, particularly those initiated by radicals or nucleophiles.

The alkyne moiety of this compound can participate in radical cyclization reactions, leading to the formation of cyclic compounds. For instance, this compound has been employed in a procedure where it quenches carbanions to form hydroxyselenides wikipedia.org. These hydroxyselenides then undergo radical 5-exo cyclization onto the triple bond upon treatment with triphenyltin (B1233371) hydride and azoisobutyronitrile (AIBN), yielding spiro-compounds wikipedia.org. This demonstrates the utility of the alkyne in forming new cyclic structures through radical pathways.

Other radical cyclization studies on related alkynyl systems, such as alkynyl aryl ketones and alkynyl vinylogous carbonates, further illustrate the general principle of alkyne involvement in such transformations nih.govsci-toys.comamericanelements.comwikipedia.org. These reactions typically involve the addition of a radical to the triple bond, followed by intramolecular cyclization to generate a new radical intermediate, which can then undergo further transformations or be quenched wikipedia.orgnih.govontosight.ai.

| Reactant | Reagents/Conditions | Product Type | Yield | Reference |

| This compound derivative | BuLi, then this compound (4), then Ph3SnH, AIBN | Spiro-compounds | 50-86% (hydroxyselenide), 64% (cyclization) | wikipedia.org |

While this compound is an alkynal, its reactivity can be understood in the context of related enynones, which contain both an alkene and an alkyne conjugated with a carbonyl group. Nucleophilic additions to such systems are well-documented, with regioselectivity being a key aspect. For instance, nucleophilic addition of secondary heterocyclic amines, such as morpholine, piperidine, and piperazine (B1678402), to (E)-1,5-diarylpent-2-en-4-yn-1-ones has been studied atamankimya.com. The regioselectivity of these additions (i.e., whether the nucleophile adds to the double or triple bond) is influenced by kinetic versus thermodynamic control and the nature of substituents on the aryl rings atamankimya.com. For example, electron-donating substituents can direct piperazine addition to the double bond, while electron-withdrawing groups favor addition to the triple bond.

Activated alkynes, including those in enynones, are known to undergo 1,4-conjugate additions with various nucleophiles (e.g., thiols, amines, alcohols). The nucleophilic attack can occur at the carbonyl carbon (1,2-addition) or the acetylenic moiety (1,4-addition). Controlling the regioselectivity in 1,6-conjugate additions to extended conjugated systems like enynones remains a challenge, with strategies involving modification of the electrophiles or adaptation of carbon nucleophiles. Intramolecular nucleophilic addition of the carbonyl oxygen to the alkyne part of enynone units, catalyzed by carbophilic gold and copper catalysts, can also lead to benzannulation reactions.

Radical Cyclization Reactions in the Presence of this compound

Organocatalytic Transformations Utilizing Alkynal Substrates

Alkynals, including this compound, are increasingly recognized as valuable substrates in organocatalysis, enabling the synthesis of complex molecules with high selectivity. Beyond the aldol condensation discussed in Section 2.1.2, alkynals participate in various cascade and multicomponent reactions.

The self-condensation of alkynals, for example, can be integrated into domino organocatalytic sequences, such as inverse-electron-demand oxa-Diels-Alder reactions, leading to the efficient production of polysubstituted chiral 3,4-dihydropyrans with good yields and high diastereo- and enantioselectivities charchem.org. These transformations often proceed through novel activation modes, such as iminium-allenamine chemistry, where chiral secondary amines play a crucial role.

Organocatalysts, being cost-effective, non-toxic, and environmentally benign, offer mild reaction conditions and obviate the need for transition metal catalysts. They are widely employed for achieving highly enantio- and diastereomerically pure products by precisely controlling stereochemistry. Alkynes can also form zwitterionic intermediates with certain organocatalysts, which then undergo cycloaddition reactions with electrophilic moieties to yield cyclized products. Recent advancements also include organocatalytic deoxygenative [3+2] cycloaddition reactions involving alkynes for the synthesis of heterocycles like isoxazoles.

Enamine Catalysis in Conjugate Additions

Enamine catalysis provides an efficient strategy for conjugate addition reactions by generating enamine intermediates in situ, which then react with various electrophiles. While direct examples of this compound in enamine-catalyzed conjugate additions are not extensively detailed in the provided search results, related alkynals and enals have been explored in such reactions. For instance, (E)-5-phenylpent-2-en-4-ynal has been investigated in organocatalytic 1,6-addition reactions with thiophenol, leading to the formation of 1,6-addition products unm.edu. This suggests that the alkyne and aldehyde functionalities in similar structures can be involved in complex addition pathways under enamine catalysis unm.edu.

Deconjugation-Aldol Condensation Sequences

The deconjugation-aldol condensation sequence is a notable transformation for unsaturated aldehydes. In this type of reaction, an α,β-unsaturated aldehyde undergoes deconjugation, followed by an aldol condensation. An organocatalytic deconjugation-aldol condensation reaction between α,β-unsaturated aldehydes and ynals has been developed, efficiently assembling various α-vinyl enals sioc-journal.cn. This chemistry, catalyzed by a secondary amine, generates α-vinyl β-alkynyl enals in high to excellent yields, highlighting a unique deconjugation-aldol condensation sequence sioc-journal.cn. While the specific substrate this compound is not explicitly mentioned as the ynal component in the search results, the general methodology involving ynals indicates its potential participation in such sequences.

Metal-Catalyzed Reactions Involving this compound

Metal catalysis plays a crucial role in activating the alkyne and aldehyde groups of this compound, leading to various cyclization and rearrangement products.

Cyclization Reactions Catalyzed by Silver and Gold

Silver and gold catalysts are known for their ability to activate alkynes, promoting various cyclization reactions. In the context of this compound, or closely related derivatives, these catalysts facilitate the formation of cyclic structures. For instance, the cyclization of amines derived from 2,2-dimethyl-5-phenylpent-4-ynal using silver (Ag) or gold (Au) catalysts has been shown to yield 5-benzyl-3,3-dimethyl-3,4-dihydro-2H-pyrrole researchgate.netcas.cz. This demonstrates the utility of Ag and Au catalysis in promoting intramolecular cyclization involving the alkyne moiety of such compounds. Gold catalysis, in particular, has gained significant attention for its ability to electrophilically activate unsaturated hydrocarbons, leading to complex molecular architectures chim.it.

Formation of Dihydropyranones under Acidic Conditions

The formation of dihydropyranones from compounds structurally related to this compound under acidic conditions is a significant transformation. While this compound itself is an aldehyde, related 1-aryl-5-phenylpent-4-en-2-yn-1-ones (cross-conjugated enynones) undergo intramolecular cyclization to 6-aryl-2-phenyl-2,3-dihydropyran-4-ones when treated with an excess of trifluoromethanesulfonic acid (triflic acid, TfOH) researchgate.netresearchgate.net. This reaction proceeds at room temperature, yielding the dihydropyranones in moderate to good yields (50-60%) researchgate.netresearchgate.net. Extended reaction times can lead to yields of up to 95% researchgate.net. The mechanism involves the protonation of the carbonyl oxygen and the acetylene (B1199291) bond, generating reactive intermediates that cyclize to form the dihydropyranone ring system researchgate.netresearchgate.net.

Table 1: Summary of Chemical Transformations of this compound and Related Compounds

| Reaction Type | Substrate (or related) | Catalyst/Conditions | Product Type (or related) | Yield (%) | Reference |

| Enamine Catalysis in Conjugate Additions | (E)-5-phenylpent-2-en-4-ynal | Organocatalyst (e.g., pyrrolidine), Thiophenol | 1,6-addition product | 87 | unm.edu |

| Deconjugation-Aldol Condensation Sequences | Ynones + α,β-unsaturated aldehydes | Secondary amine organocatalyst | α-vinyl β-alkynyl enals | High-Excellent | sioc-journal.cn |

| Cyclization (Ag/Au Catalysis) | Amine from 2,2-dimethyl-5-phenylpent-4-ynal | Ag or Au catalysts | 5-benzyl-3,3-dimethyl-3,4-dihydro-2H-pyrrole | Not specified | researchgate.netcas.cz |

| Dihydropyranone Formation (Acidic Conditions) | 1-aryl-5-phenylpent-4-en-2-yn-1-ones | Excess Trifluoromethanesulfonic acid (TfOH) | 6-aryl-2-phenyl-2,3-dihydropyran-4-ones | 50-60 (up to 95) | researchgate.netresearchgate.net |

Advanced Spectroscopic Characterization Methodologies of 5 Phenylpent 4 Ynal and Its Derivatives

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds by analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C. This method provides detailed information on the number, type, and connectivity of atoms within a molecule. acs.orgnih.gov

The ¹H NMR spectrum of 5-Phenylpent-4-ynal would exhibit distinct signals corresponding to the various proton environments within the molecule. The aldehyde proton is highly deshielded and typically appears as a singlet or a doublet if coupled to adjacent protons. For this compound, the aldehyde proton (-CHO) is reported to appear at approximately δ 9.39 ppm as a singlet, indicating minimal coupling to neighboring protons, likely due to a long-range coupling or specific conformational effects rsc.org. The aromatic protons of the phenyl group typically resonate in the δ 7.2-7.6 ppm range, appearing as complex multiplets due to their different chemical environments and coupling patterns oregonstate.edutau.ac.illibretexts.org. The methylene (B1212753) protons (CH₂) will show distinct chemical shifts and coupling patterns depending on their proximity to the electronegative aldehyde group and the alkyne moiety. Protons alpha to the aldehyde group (CH₂-CHO) are expected to be deshielded, appearing around δ 2.5-2.8 ppm, while those alpha to the alkyne (Ph-C≡C-CH₂-) might resonate slightly upfield, around δ 2.0-2.5 ppm oregonstate.edutau.ac.illibretexts.orgpdx.edu. Integration of these signals would confirm the number of protons in each environment.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aldehyde (-CHO) | ~9.39 rsc.org | Singlet | 1H |

| Aromatic (Ph-H) | 7.2 - 7.6 oregonstate.edutau.ac.illibretexts.org | Multiplet | 5H |

| -CH₂-CHO | 2.5 - 2.8 oregonstate.edutau.ac.il | Multiplet | 2H |

| -C≡C-CH₂- | 2.0 - 2.5 oregonstate.edutau.ac.il | Multiplet | 2H |

The ¹³C NMR spectrum provides information about the carbon skeleton. The carbonyl carbon of the aldehyde group (-CHO) is highly deshielded and typically appears in the range of δ 190-210 ppm organicchemistrydata.org. The two sp-hybridized carbons of the alkyne moiety (Ph-C≡C-) are expected to resonate between δ 65-90 ppm, often showing distinct signals due to their different electronic environments pdx.edu. The aromatic carbons of the phenyl group will give rise to multiple signals in the δ 120-140 ppm range, corresponding to the ipso, ortho, meta, and para carbons organicchemistrydata.org. The methylene carbons (CH₂) will appear at higher field, typically between δ 20-40 ppm, with their exact positions influenced by the adjacent functional groups pdx.edu.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Environment | Expected Chemical Shift (δ, ppm) |

| Aldehyde (C=O) | 190 - 210 organicchemistrydata.org |

| Alkyne (C≡C) | 65 - 90 (two distinct signals) pdx.edu |

| Aromatic (Ph-C) | 120 - 140 (multiple signals) organicchemistrydata.org |

| -CH₂-CHO | 20 - 40 pdx.edu |

| -C≡C-CH₂- | 20 - 40 pdx.edu |

Analysis of 1H NMR Spectra

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for accurately determining the molecular mass of a compound, which in turn allows for the precise determination of its elemental composition or molecular formula measurlabs.commeasurlabs.com. For this compound, with a molecular formula of C₁₁H₁₀O nih.gov, HRMS would yield a molecular ion peak ([M]+) at an exact mass of 158.073165 Da nih.gov. The high accuracy of HRMS, typically reported with a mass error of less than 5 parts per million (ppm), enables the differentiation of compounds with the same nominal mass but different elemental compositions (isobars) chromatographyonline.comnih.gov. This precision is critical for confirming the identity of synthesized compounds and their derivatives. The fragmentation pattern observed in the mass spectrum can also provide structural insights by indicating the loss of specific molecular fragments.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the characteristic functional groups present in this compound by detecting molecular vibrations. Key absorption bands expected include:

Aldehyde C=O stretch: A strong absorption band is anticipated around 1720-1740 cm⁻¹ for the carbonyl group openochem.orglibretexts.orgpressbooks.pub.

Aldehyde C-H stretch: Characteristic weak to medium intensity bands are typically observed at approximately 2700 cm⁻¹ and 2800 cm⁻¹ openochem.orglibretexts.orgpressbooks.pub.

Alkyne C≡C stretch: A weak to medium absorption is expected in the region of 2100-2260 cm⁻¹ openochem.orglibretexts.orgpressbooks.pub.

Aromatic C-H stretch: Peaks above 3000 cm⁻¹ (e.g., 3000-3100 cm⁻¹) indicate the presence of aromatic C-H bonds openochem.orglibretexts.orgorgchemboulder.comuc.edu.

Aromatic C=C stretch: Medium intensity bands are typically seen in the 1450-1600 cm⁻¹ range due to aromatic ring vibrations openochem.orglibretexts.orgorgchemboulder.comuc.edu.

Aliphatic C-H stretch: Absorptions below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹) correspond to the methylene C-H bonds openochem.orglibretexts.orgorgchemboulder.comuc.edu.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| Aldehyde | C=O stretch | 1720 - 1740 openochem.orglibretexts.orgpressbooks.pub | Strong |

| Aldehyde | C-H stretch | 2700 & 2800 openochem.orglibretexts.orgpressbooks.pub | Weak-Medium |

| Alkyne | C≡C stretch | 2100 - 2260 openochem.orglibretexts.orgpressbooks.pub | Weak-Medium |

| Aromatic | C-H stretch | 3000 - 3100 openochem.orglibretexts.orgorgchemboulder.comuc.edu | Medium |

| Aromatic | C=C stretch | 1450 - 1600 openochem.orglibretexts.orgorgchemboulder.comuc.edu | Medium |

| Aliphatic | C-H stretch | 2850 - 2960 openochem.orglibretexts.orgorgchemboulder.comuc.edu | Medium |

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within the molecule. This compound contains conjugated π-systems (the phenyl ring conjugated with the alkyne and the aldehyde carbonyl). The phenyl group typically shows characteristic absorptions in the UV region (e.g., around 200 nm and 250-270 nm). The conjugation between the phenyl ring, the alkyne, and the aldehyde carbonyl group is expected to extend the chromophore, leading to bathochromic shifts (absorptions at longer wavelengths) and increased intensity in the UV-Vis spectrum compared to isolated functional groups. This can provide insights into the extent of conjugation and electronic interactions within the molecule.

Applications of 5 Phenylpent 4 Ynal in Complex Organic Synthesis

Future Research Directions and Emerging Methodologies for 5 Phenylpent 4 Ynal

Development of Novel Asymmetric Synthetic Routes

While 5-Phenylpent-4-ynal itself is an achiral molecule, the development of novel asymmetric synthetic routes for its chiral derivatives or its application as a building block in stereoselective transformations represents a significant future research direction. Asymmetric synthesis is crucial for producing enantiomerically pure compounds, which are often vital in pharmaceutical and natural product synthesis due to their distinct biological activities.

Future efforts could focus on:

Chiral Derivatization: Exploring asymmetric transformations of the aldehyde or alkyne functionalities of this compound to introduce new chiral centers. For instance, asymmetric additions to the aldehyde group could yield chiral propargylic alcohols. Research has shown that asymmetric alkynylation of aldehydes can be achieved with high enantioselectivity using various chiral ligands and metal catalysts, such as alkynylzinc reagents with N-methylephedrine or BINOL, or In(III)/BINOL complexes. nih.govnih.govuni.lufishersci.com

Asymmetric Catalysis: Investigating new chiral catalysts, including chiral metal complexes (e.g., based on zinc, indium, copper, or titanium) or organocatalysts (e.g., prolinol derivatives), to mediate stereoselective reactions involving this compound. uni.lufishersci.comfishersci.ca Challenges often include achieving high enantiomeric excesses and broad substrate scope while maintaining functional group tolerance. uni.lufishersci.com

Exploration of New Catalytic Systems (e.g., Chemo-enzymatic Approaches)

The exploration of new catalytic systems, particularly chemo-enzymatic approaches, offers a promising avenue for the sustainable and selective synthesis of this compound and its derivatives. Chemo-enzymatic strategies combine the advantages of chemical catalysis (e.g., broad substrate scope, high reaction rates) with the high selectivity and mild reaction conditions offered by enzymes. nih.govbldpharm.comnih.govnih.govwikipedia.org

Key areas of investigation include:

Enzymatic Transformations: Developing enzymatic methods for the selective modification of the alkyne or aldehyde groups. For example, carboxylate reductases (CARs) have been utilized for the selective reduction of carboxylic acids to aldehydes, and similar enzymatic systems could be explored for transformations involving this compound. nih.govwikipedia.org Enzymes like alcohol dehydrogenases (ADHs) have also been used in conjunction with metal catalysts for the synthesis of chiral alcohols from alkynes. bldpharm.com

Hybrid Catalysis: Designing integrated chemo-enzymatic cascade reactions where a chemical step (e.g., a metal-catalyzed coupling) is followed by an enzymatic transformation in a one-pot system. This approach can lead to highly efficient and environmentally friendly syntheses. nih.govbldpharm.com Such systems leverage the strengths of both catalytic worlds, offering high chemo-, regio-, and stereoselectivity. nih.govwikipedia.org

Expansion of Cascade and Multi-Component Reaction Sequences

Cascade reactions and multi-component reactions (MCRs) are powerful synthetic tools that enable the rapid construction of molecular complexity from simple starting materials in a single pot, maximizing atom and step economy. Future research will likely focus on designing novel sequences specifically tailored to the unique functionalities of this compound.

Potential research directions include:

Leveraging Dual Functionality: Developing cascade reactions that simultaneously utilize both the alkyne and aldehyde moieties of this compound. For instance, existing research demonstrates cascade bicyclizations of o-alkynyl aldehydes with thiazolium salts to form complex poly-functionalized indeno[2,1-b]pyrroles. Similarly, gold(I)-catalyzed cascade addition/cyclization reactions involving terminal alkynes and ortho-alkynylaryl aldehydes have been reported.

Prins-type Cyclizations: Exploring alkynyl Prins carbocyclization cascades, which combine an alkyne-carbonyl coupling with subsequent cyclization events, to create novel fused heterocyclic or polycyclic systems incorporating the this compound structure.

Multi-Component Assembly: Integrating this compound into new MCRs to access diverse chemical space with high efficiency, potentially leading to the formation of complex scaffolds with embedded alkyne or aldehyde functionalities for further derivatization.

Investigation of Advanced Spectroscopic Probes and Characterization Techniques

Advanced spectroscopic probes and characterization techniques are indispensable for gaining a deeper understanding of the structure, purity, and reactivity of this compound, as well as for elucidating the mechanisms of reactions involving it. While standard techniques like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are fundamental for structural elucidation, future research will benefit from more sophisticated methods.

Key areas for investigation include:

High-Resolution and Multi-Dimensional NMR: Employing advanced NMR techniques such as 2D NMR (e.g., COSY, HSQC, HMBC) for comprehensive structural assignments and elucidation of complex molecular architectures. Variable temperature NMR could provide insights into conformational dynamics or reaction intermediates.

High-Resolution Mass Spectrometry (HRMS): Utilizing HRMS for precise determination of molecular weight and elemental composition, which is critical for confirming the identity of novel synthetic products and intermediates.

Vibrational Spectroscopy: Applying advanced IR and Raman spectroscopy, potentially coupled with computational methods, to study the specific vibrational modes of the alkyne and aldehyde groups, offering insights into their electronic environment and participation in reactions.

In-situ Spectroscopic Monitoring: Implementing in-situ spectroscopic techniques (e.g., in-situ IR, Raman, or NMR) to monitor reactions involving this compound in real-time, providing kinetic and mechanistic information about the formation and transformation of the compound.

Computational Spectroscopy: Integrating computational chemistry with experimental spectroscopy to predict spectral properties and interpret complex spectral data, aiding in the characterization of novel compounds and understanding reaction pathways.

Surface and Interface Characterization: For catalytic studies, techniques such as X-ray Photoelectron Spectroscopy (XPS), Transmission Electron Microscopy (TEM), and Atomic Force Microscopy (AFM) can provide detailed information about the catalyst structure, surface composition, and morphology, which are crucial for optimizing catalytic systems for this compound synthesis or reactions.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Phenylpent-4-ynal, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of this compound typically involves alkyne functionalization and aldehyde protection/deprotection strategies. For example, Sonogashira coupling between phenylacetylene and a brominated aldehyde precursor can be optimized using palladium catalysts and copper co-catalysts in amine solvents. Yield optimization requires precise control of temperature (e.g., 60–80°C) and inert atmosphere conditions. Purity is assessed via GC-MS or HPLC, with impurities often traced to side reactions like Glaser coupling . Trial experiments using varying equivalents of catalysts and bases (e.g., K₂CO₃ vs. Et₃N) are critical for reproducibility.

Q. How can spectroscopic techniques (e.g., NMR, IR) unambiguously characterize this compound’s structure?

- Methodological Answer :

- ¹H NMR : The aldehyde proton appears as a singlet near δ 9.5–10.0 ppm. The alkyne proton (C≡CH) is absent due to symmetry, but adjacent methylene protons (CH₂) resonate as a triplet (δ 2.5–3.0 ppm) coupled to the alkyne carbon.

- ¹³C NMR : The aldehyde carbon appears at ~195–200 ppm, while the sp-hybridized alkyne carbons are at ~70–90 ppm.

- IR : Strong absorption bands for C≡C (2100–2260 cm⁻¹) and C=O (1720–1750 cm⁻¹) confirm functional groups. Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular formula accuracy .

Q. What are the stability considerations for this compound under different storage conditions?

- Methodological Answer : The compound is prone to oxidation and polymerization due to its conjugated alkyne-aldehyde system. Stability tests under nitrogen at −20°C show <5% degradation over 6 months, whereas ambient conditions lead to dimerization within days. Accelerated degradation studies (e.g., 40°C/75% RH) combined with TLC monitoring are recommended for shelf-life estimation. Antioxidants like BHT (0.1% w/w) can extend stability .

Advanced Research Questions

Q. How do solvent polarity and steric effects influence the reactivity of this compound in Diels-Alder cycloadditions?

- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance electrophilicity of the aldehyde group, accelerating dienophile activation. Steric hindrance from the phenyl group directs regioselectivity in cycloadditions—verified via computational modeling (DFT) and kinetic studies. For example, endo/exo ratios shift from 3:1 in toluene to 1:2 in DMSO, confirmed by NOESY NMR .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., cytotoxicity vs. enzyme inhibition) often arise from assay variability. Standardization steps:

- Use a common cell line (e.g., HEK293) with controlled passage numbers.

- Validate purity via orthogonal methods (HPLC, elemental analysis).

- Apply statistical tools (ANOVA, Grubbs’ test) to identify outliers in dose-response curves .

Q. How can computational methods predict the metabolic pathways of this compound in vivo?

- Methodological Answer :

- In silico tools : Use Schrödinger’s MetaSite or CypReact to model cytochrome P450-mediated oxidation. The aldehyde group is a hotspot for aldehyde dehydrogenase (ALDH) metabolism, generating 5-phenylpent-4-ynoic acid.

- Validation : Compare predictions with in vitro hepatocyte assays (rat/human) and UPLC-QTOF metabolite profiling. Adjust force field parameters (e.g., AMBER) to account for solvent accessibility in binding pockets .

Q. What experimental designs minimize side-reactions during this compound’s use in multicomponent reactions (e.g., Passerini)?

- Methodological Answer :

- Stepwise addition : Introduce the aldehyde after pre-forming the isocyanide-carboxylic acid complex to avoid premature aldehyde oxidation.

- Catalyst screening : Titanium tetrachloride (TiCl₄) suppresses aldol byproducts by polarizing the aldehyde carbonyl.

- Real-time monitoring : Use in situ IR to track aldehyde consumption and optimize reaction quenching .

Data Management & Ethical Considerations

Q. How should researchers address discrepancies between theoretical and experimental spectroscopic data for this compound?

- Methodological Answer :

- Benchmarking : Compare experimental NMR shifts with computed values (GIAO-DFT/B3LYP/6-311++G**). Deviations >0.5 ppm suggest conformational flexibility or solvent effects.

- Dynamic NMR : Variable-temperature studies (e.g., −50°C to 50°C) identify rotamers or hindered rotation contributing to signal splitting .

Q. What protocols ensure ethical sharing of proprietary synthetic data for this compound while protecting intellectual property?

- Methodological Answer :

- Data anonymization : Share reaction conditions without disclosing exact catalyst ratios or proprietary ligands.

- Controlled access : Use repositories like Zenodo with embargo periods or CC-BY-NC licenses.

- Collaboration agreements : Define data usage terms in Material Transfer Agreements (MTAs) for academic-industrial partnerships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.